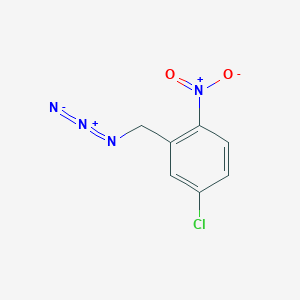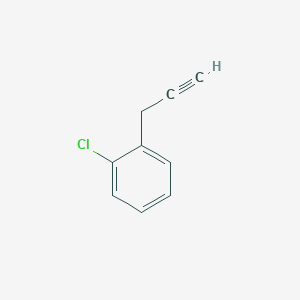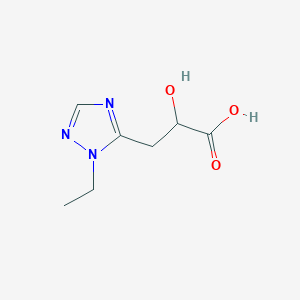
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group and a hydroxypropanoic acid moiety attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable hydroxypropanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropanoic acid moiety may also play a role in the compound’s overall activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-1,2,4-triazole: A simpler triazole derivative without the hydroxypropanoic acid moiety.
3,5-Dimethyl-1H-1,2,4-triazole: Another triazole compound with different substituents.
1-Methyl-1H-1,2,4-triazole: A triazole derivative with a methyl group instead of an ethyl group.
Uniqueness
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid is unique due to the combination of the triazole ring with the hydroxypropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
3-(2-ethyl-1,2,4-triazol-3-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H11N3O3/c1-2-10-6(8-4-9-10)3-5(11)7(12)13/h4-5,11H,2-3H2,1H3,(H,12,13) |
Clave InChI |
JBJVEJGNLKCBMA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





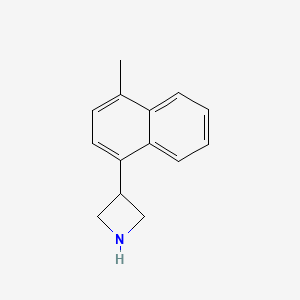
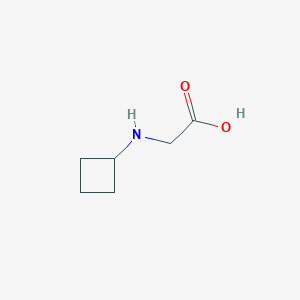
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)
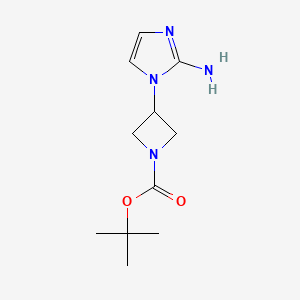



![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
